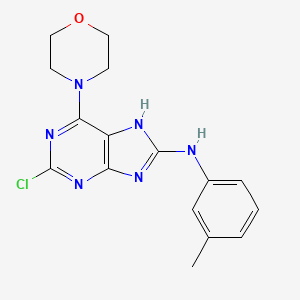
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Substitution with 3-Methylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 3-methylphenyl group is introduced.
Morpholine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or viral infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Purin-6-amine: A simpler purine derivative with similar biological activity.
2-Chloro-6-(4-morpholinyl)-1H-purin-8-amine: A closely related compound with slight structural differences.
N-(3-Methylphenyl)-1H-purin-8-amine: Another derivative with a different substitution pattern.
Uniqueness
1H-Purin-8-amine, 2-chloro-N-(3-methylphenyl)-6-(4-morpholinyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
682337-66-2 |
|---|---|
Molekularformel |
C16H17ClN6O |
Molekulargewicht |
344.80 g/mol |
IUPAC-Name |
2-chloro-N-(3-methylphenyl)-6-morpholin-4-yl-7H-purin-8-amine |
InChI |
InChI=1S/C16H17ClN6O/c1-10-3-2-4-11(9-10)18-16-19-12-13(21-16)20-15(17)22-14(12)23-5-7-24-8-6-23/h2-4,9H,5-8H2,1H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
OQLGBVCHQLAULD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2)C(=NC(=N3)Cl)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















